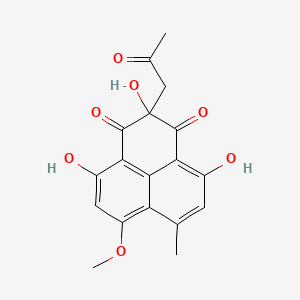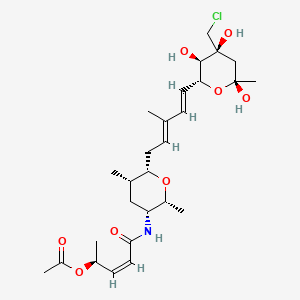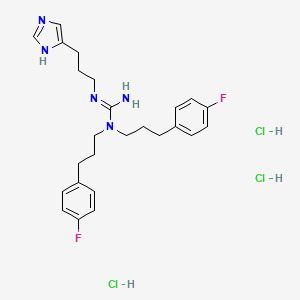
L-796449
描述
L-796449 是一种有效的过氧化物酶体增殖物激活受体γ (PPARγ)激动剂。 该化合物已显示出显著的神经保护作用,尤其是在实验性卒中模型中 。 它是一种非噻唑烷二酮化合物,使其与属于噻唑烷二酮家族的其他 PPARγ 激动剂区分开来 .
准备方法
L-796449 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和工业生产方法是专有的,并未公开披露。 已知该化合物具有 C28H27ClO4S 的分子式和 495.03 的分子量 .
化学反应分析
L-796449 会经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,通常使用氧化剂。
还原: 该反应涉及添加氢或去除氧,通常使用还原剂。
取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团,通常由催化剂或特定反应条件促进。
在这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及钯碳等催化剂。 这些反应形成的主要产物取决于使用的特定试剂和条件 .
科学研究应用
L-796449 具有广泛的科学研究应用,包括:
化学: 它被用作研究工具来研究 PPARγ 的激活及其对各种生化途径的影响。
生物学: 该化合物用于研究 PPARγ 在细胞过程(如分化、凋亡和代谢)中的作用。
作用机制
L-796449 通过激活 PPARγ 发挥作用,PPARγ 是一种配体依赖性核转录因子。这种激活导致抑制促炎和炎症介质,例如诱导型一氧化氮合酶 (iNOS) 和基质金属蛋白酶-9 (MMP-9)。 此外,this compound 抑制核因子κB (NF-κB) 信号通路,该通路在炎症和免疫反应中起着至关重要的作用 。 该化合物还上调了细胞保护蛋白(如血红素加氧酶-1 (HO-1))的表达 .
相似化合物的比较
与其他 PPARγ 激动剂相比,L-796449 的独特之处在于其非噻唑烷二酮结构。类似的化合物包括:
罗格列酮: 一种用于治疗 2 型糖尿病的噻唑烷二酮 PPARγ 激动剂。
吡格列酮: 另一种噻唑烷二酮 PPARγ 激动剂,具有与罗格列酮类似的应用。
15-脱氧-Δ12,14-前列腺素 J2: PPARγ 的天然配体,具有抗炎特性.
This compound 的独特性在于它能够独立于 PPARγ 激活抑制 NF-κB 信号传导,这在噻唑烷二酮 PPARγ 激动剂中没有观察到 .
属性
CAS 编号 |
194608-80-5 |
|---|---|
分子式 |
C28H27ClO4S |
分子量 |
495.0 g/mol |
IUPAC 名称 |
2-[3-chloro-4-[3-[(3-phenyl-7-propyl-1-benzofuran-6-yl)oxy]propylsulfanyl]phenyl]acetic acid |
InChI |
InChI=1S/C28H27ClO4S/c1-2-7-22-25(12-11-21-23(18-33-28(21)22)20-8-4-3-5-9-20)32-14-6-15-34-26-13-10-19(16-24(26)29)17-27(30)31/h3-5,8-13,16,18H,2,6-7,14-15,17H2,1H3,(H,30,31) |
InChI 键 |
KAPDPGZDHUCILF-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl |
规范 SMILES |
CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)phenylacetic acid L 796,449 L 796449 L-796,449 L-796449 L796449 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B1674022.png)
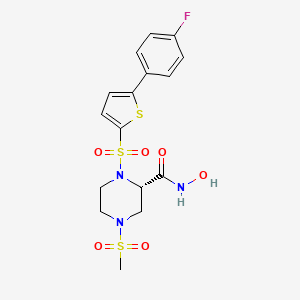
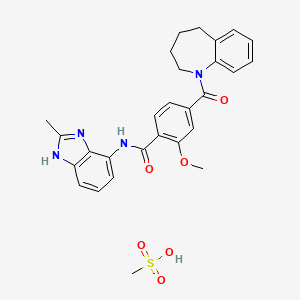

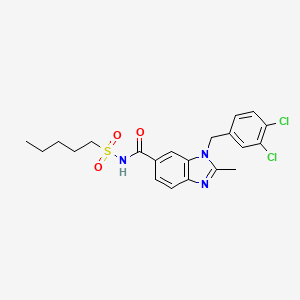
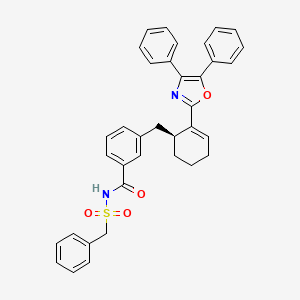


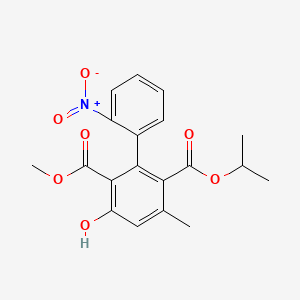
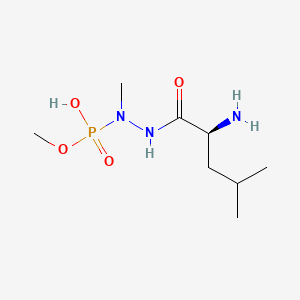
![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)
